molecular formula C23H21ClN2O4S B6569595 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenoxy)acetamide CAS No. 946334-89-0

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B6569595
CAS No.: 946334-89-0
M. Wt: 456.9 g/mol
InChI Key: SXWINYBJLQUQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenoxy)acetamide is a complex organic compound with potential applications across various fields of scientific research. This compound integrates a benzenesulfonyl group, a tetrahydroquinoline ring, and a chlorophenoxyacetamide moiety, making it a unique molecule with distinct chemical properties.

Biochemical Analysis

Biochemical Properties

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenoxy)acetamide has been found to exhibit antibacterial activity against both Gram-positive and Gram-negative pathogens .

Cellular Effects

The effects of this compound on cellular processes are not fully understood. It has been observed to have bactericidal activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that it may influence cell function .

Molecular Mechanism

It is believed that the compound exerts its effects by interacting with specific molecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Benzene-sulfonylation: The synthesis begins with a sulfonylation reaction, where a benzenesulfonyl chloride reacts with a suitable tetrahydroquinoline derivative under basic conditions to yield the sulfonylated product.

  • Amide Formation: The sulfonylated tetrahydroquinoline is then reacted with 4-chlorophenoxyacetic acid in the presence of a coupling reagent like DCC (Dicyclohexylcarbodiimide) to form the target acetamide compound.

Industrial Production Methods: In industrial settings, large-scale synthesis involves optimized reaction conditions such as controlled temperatures, solvent selections like DMF (Dimethylformamide), and catalysts like DMAP (4-Dimethylaminopyridine) to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: It undergoes oxidation reactions primarily at the tetrahydroquinoline ring, which can be catalyzed by reagents like KMnO₄ or m-CPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: Reduction reactions can be focused on the nitro group, if present, using reagents like Pd/C under hydrogen atmosphere.

  • Substitution: Electrophilic substitution can occur on the aromatic rings, especially with halogenating agents like NBS (N-Bromosuccinimide).

Common Reagents and Conditions:

  • Oxidation: m-CPBA, KMnO₄ in basic medium.

  • Reduction: Pd/C with H₂.

  • Substitution: NBS for bromination, Friedel-Crafts acylation with acyl chlorides and AlCl₃ as the catalyst.

Major Products Formed:

  • Oxidation: Hydroxylated or epoxidized products.

  • Reduction: Amino derivatives.

  • Substitution: Halogenated or acylated derivatives.

Scientific Research Applications

  • Chemistry: Utilized as an intermediate in the synthesis of more complex heterocyclic compounds.

  • Biology: Potential application as a ligand in biochemical assays to study receptor-ligand interactions.

  • Medicine: Investigated for its pharmacological properties, including potential anticancer and anti-inflammatory activities.

  • Industry: Used in material science for the synthesis of novel polymers and as a catalyst in organic reactions.

Comparison with Similar Compounds

  • N-(quinolin-6-yl)-2-(4-chlorophenoxy)acetamide: Lacks the benzenesulfonyl group but shares the tetrahydroquinoline and chlorophenoxyacetamide structures.

  • N-(benzenesulfonyl)-2-(4-chlorophenoxy)acetamide: Lacks the tetrahydroquinoline structure, focusing on the chlorophenoxyacetamide and benzenesulfonyl groups.

  • N-(benzenesulfonyl)-N-(quinolin-6-yl)acetamide: Combines benzenesulfonyl with quinoline but without the chlorophenoxy group.

Uniqueness: N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenoxy)acetamide stands out due to its multifunctional nature, allowing it to participate in diverse chemical reactions and exhibit multiple biological activities

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c24-18-8-11-20(12-9-18)30-16-23(27)25-19-10-13-22-17(15-19)5-4-14-26(22)31(28,29)21-6-2-1-3-7-21/h1-3,6-13,15H,4-5,14,16H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWINYBJLQUQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.